A Comprehensive Technical Guide to a Novel Thiophene Derivative: (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide
A Comprehensive Technical Guide to a Novel Thiophene Derivative: (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth exploration of a specific thiophene derivative with the molecular formula C16H13NO2S. The focus of this document is the compound identified through structural elucidation as (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide . Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][2] These compounds are integral to numerous FDA-approved drugs, highlighting their therapeutic potential.[2] This guide will delve into the synthesis, chemical properties, and potential biological significance of this particular derivative, offering valuable insights for professionals in drug discovery and development.
Chemical Identity and IUPAC Nomenclature
The compound with the molecular formula C16H13NO2S has been identified as (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide.
IUPAC Name: (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide
Molecular Formula: C16H13NO2S
Structure:
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Caption: Chemical structure of (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide.
Synthesis and Mechanistic Insights
The synthesis of thiophene derivatives can be achieved through various established methods, such as the Paal-Knorr synthesis, Gewald reaction, or Volhard-Erdmann cyclization.[2] A plausible synthetic route for (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide would involve a multi-step process, likely beginning with the formation of a substituted thiophene core, followed by functional group manipulations to introduce the nitramide side chain.
A generalized synthetic workflow is proposed below:
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Caption: Proposed synthetic workflow for the target thiophene derivative.
Experimental Protocol: A Generalized Approach
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Synthesis of the Thiophene Aldehyde Intermediate: The precursor, 5-(4-methoxyphenyl)thiophene-2-carbaldehyde, can be synthesized via a Suzuki coupling reaction between 5-bromothiophene-2-carbaldehyde and 4-methoxyphenylboronic acid.
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Condensation Reaction: The synthesized aldehyde intermediate is then reacted with nitramide in a suitable solvent, such as ethanol or methanol, often in the presence of an acid or base catalyst.
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Purification: The resulting product, (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide, is then purified using standard techniques like recrystallization or column chromatography.
The causality behind these steps lies in the reactivity of the functional groups. The aldehyde provides an electrophilic carbon, which is readily attacked by the nucleophilic nitrogen of the nitramide, leading to the formation of the characteristic C=N double bond of the hydrazone-like structure.
Physicochemical and Spectroscopic Data
The characterization of this novel compound would rely on a combination of spectroscopic techniques to confirm its structure and purity.
| Property | Predicted Data |
| Molecular Weight | 289.32 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| ¹H NMR | Signals corresponding to the aromatic protons on the thiophene and phenyl rings, a singlet for the methoxy group, and a characteristic signal for the CH=N proton. |
| ¹³C NMR | Resonances for the carbon atoms of the thiophene and phenyl rings, the methoxy carbon, and the carbon of the C=N double bond. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=N stretching, C-S stretching of the thiophene ring, and aromatic C-H stretching. The presence of the nitro group would show strong asymmetric and symmetric stretching bands. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the side chain and fragmentation of the aromatic rings. |
Potential Biological Activities and Therapeutic Applications
Thiophene derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
Anticancer Potential: Many thiophene-containing compounds have demonstrated significant cytotoxicity against various cancer cell lines.[4] The mechanism of action often involves the inhibition of key cellular processes. The structural motifs present in (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide, such as the substituted thiophene and the nitramide group, suggest potential for anticancer activity.
Antimicrobial Activity: The thiophene scaffold is also a component of several antimicrobial agents.[3] The electron-withdrawing nature of the nitro group and the overall molecular structure could contribute to its potential as an antimicrobial agent against a range of bacteria and fungi.
Anti-inflammatory Properties: Certain thiophene derivatives have shown promise as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[5]
Proposed Mechanism of Action (Hypothetical):
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Caption: A hypothetical mechanism of action for the target compound.
Future Directions and Conclusion
The thiophene derivative (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide represents a novel chemical entity with significant potential for further investigation in the field of drug discovery. Its synthesis is feasible through established chemical routes, and its structural features suggest a range of possible biological activities.
Future research should focus on the following areas:
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Definitive Synthesis and Characterization: The proposed synthetic route should be carried out, and the compound's structure and purity must be confirmed using comprehensive spectroscopic analysis.
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In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activities.
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Mechanism of Action Studies: If promising biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues will help in identifying the key structural features responsible for the biological activity and in optimizing the lead compound.
References
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PubChem. (n.d.). 3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]benzoic acid. Retrieved from [Link]
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National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2022).
- 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (2022). RSC Advances, 12(43), 28159-28172.
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Semantic Scholar. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood−Brain Barrier-Permeable Ebola Virus. Retrieved from [Link]
- Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 03-10.
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